molecular formula C20H21ClN6O2 B14933548 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B14933548
M. Wt: 412.9 g/mol
InChI Key: LPEZMTFFGHJXAH-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide (MolPort ID: Y043-7371) is a synthetic compound featuring a benzimidazole core linked via an acetamide group to a piperazine-carboxamide scaffold substituted with a 3-chlorophenyl moiety (MolFormula: C₂₀H₂₁ClN₆O₂; MolWeight: 412.88 g/mol) .

Properties

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H21ClN6O2/c21-14-4-3-5-15(12-14)26-8-10-27(11-9-26)20(29)22-13-18(28)25-19-23-16-6-1-2-7-17(16)24-19/h1-7,12H,8-11,13H2,(H,22,29)(H2,23,24,25,28)

InChI Key

LPEZMTFFGHJXAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the piperazine ring: The benzimidazole intermediate is then reacted with a piperazine derivative, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with a chlorophenyl derivative, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or piperazine moieties.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituent(s) MolWeight (g/mol) Yield (%) Melting Point (°C) Key Features / Activity Reference
Target Compound (Y043-7371) 3-Chlorophenyl 412.88 - - Benzimidazole-piperazine hybrid; potential TRPM8/kinase interactions
Y043-7529 Pyridin-2-yl 379.42 - - Pyridine substitution reduces molecular weight; possible altered solubility
A4 () 2-Chlorophenyl 412.87* 45.2 197.9–199.6 Lower yield vs. 3-Cl analog; ortho-Cl may sterically hinder interactions
A5 () 3-Chlorophenyl 412.87* 47.7 193.3–195.2 Meta-Cl substitution optimizes electronic effects; comparable yield to target compound
A13 () 2-Trifluoromethylphenyl 461.42 - 200.1–201.2 Strong electron-withdrawing CF₃ group; higher melting point suggests crystallinity
BCTC () 3-Chloropyridin-2-yl 359.85 - - TRPM8 antagonist; pyridine vs. benzimidazole core alters target specificity
Compound 54 () 2-Fluorobenzoxazinyl 437.44 60 - Fluorinated benzoxazine core; enhanced metabolic stability via fluorine substitution

*Estimated based on analogous structures in .

Key Observations:

Substituent Position Effects: Ortho-chloro derivatives (e.g., A4) exhibit lower yields (45.2%) compared to meta-chloro analogs (A5: 47.7%), likely due to steric hindrance during synthesis .

Electron-Withdrawing Groups :

  • Trifluoromethyl-substituted analogs (A13–A15, ) show higher melting points (>197°C) compared to chloro derivatives, indicating enhanced crystallinity and stability .
  • Fluorinated compounds (e.g., Compound 54, ) leverage fluorine’s electronegativity for improved pharmacokinetic profiles .

Core Modifications :

  • Replacing benzimidazole with pyridine (Y043-7529) reduces molecular weight by ~33 g/mol, which may increase solubility but reduce aromatic stacking interactions .
  • BCTC’s pyridine core () demonstrates the importance of heterocycle choice in target specificity (e.g., TRPM8 vs. kinase inhibition) .

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